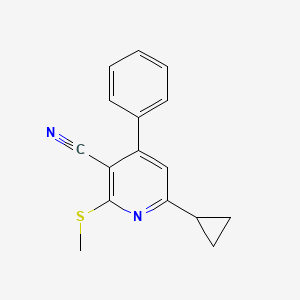![molecular formula C18H16N4O B5607141 4-(2,4-Dimethylphenoxy)-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5607141.png)
4-(2,4-Dimethylphenoxy)-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,4-Dimethylphenoxy)-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline is a heterocyclic compound that belongs to the triazoloquinoxaline family. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and antiviral properties . The unique structure of this compound, which includes a triazole ring fused with a quinoxaline moiety, contributes to its significant pharmacological potential.
Preparation Methods
The synthesis of 4-(2,4-Dimethylphenoxy)-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-chloro-2-hydrazinoquinoxaline with an appropriate aldehyde, followed by cyclization using an oxidation-reduction mechanism with chloranil . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-(2,4-Dimethylphenoxy)-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the quinoxaline ring, leading to various reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions susceptible to nucleophilic attack.
Common reagents used in these reactions include oxidizing agents like chloranil and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(2,4-Dimethylphenoxy)-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other biologically active compounds.
Industry: The compound’s unique structure makes it useful in developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2,4-Dimethylphenoxy)-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline involves the inhibition of VEGFR-2, a critical receptor in the angiogenesis pathway. By blocking this receptor, the compound effectively suppresses tumor growth and proliferation . Additionally, it upregulates pro-apoptotic proteins like BAX and caspase-3 and -9, while downregulating pro-survival proteins such as Bcl-2 .
Comparison with Similar Compounds
Similar compounds to 4-(2,4-Dimethylphenoxy)-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline include other triazoloquinoxaline derivatives. These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities. For example:
1,2,4-Triazolo[4,3-a]quinoxaline: Known for its DNA intercalation activities and anticancer properties.
1,2,4-Triazolo[1,5-a]pyridine: Exhibits activities as RORγt inverse agonists and JAK inhibitors.
The uniqueness of this compound lies in its specific substitution pattern, which enhances its binding affinity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
4-(2,4-dimethylphenoxy)-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O/c1-11-8-9-16(12(2)10-11)23-18-17-21-20-13(3)22(17)15-7-5-4-6-14(15)19-18/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGRAIQBEFRSWCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=NC3=CC=CC=C3N4C2=NN=C4C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1S,5R)-6-(2-methoxyethyl)-3-(2-methylthieno[2,3-d]pyrimidin-4-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5607058.png)
![(2E)-3-(3-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B5607071.png)
![3-(3-methoxyphenyl)-N-[1-(2-methylpyrazol-3-yl)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B5607072.png)
![4-methyl-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]benzenesulfonamide](/img/structure/B5607074.png)
![N-[(E)-(2-bromophenyl)methylideneamino]-4-tert-butylbenzenesulfonamide](/img/structure/B5607077.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-8-methoxychromane-3-carboxamide](/img/structure/B5607085.png)
![8-methyl-4-(4-morpholinyl)-5H-pyrimido[5,4-b]indole](/img/structure/B5607087.png)
![1-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5607099.png)
![3,3-DIMETHYL-8-(MORPHOLIN-4-YL)-6-[(2-PHENOXYETHYL)SULFANYL]-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE](/img/structure/B5607106.png)
![N-[(E)-(4-bromophenyl)methylideneamino]methanesulfonamide](/img/structure/B5607107.png)
![[(E)-[4-(2-oxo-2-piperidin-1-ylethoxy)phenyl]methylideneamino]urea](/img/structure/B5607127.png)
![N-[(E)-[2-[(3-bromophenyl)methoxy]naphthalen-1-yl]methylideneamino]-2-(2-methoxyphenoxy)acetamide](/img/structure/B5607149.png)
![2-[(2-benzyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)carbonyl]-1-pyrrolidinecarboxamide](/img/structure/B5607155.png)

